(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL

Description

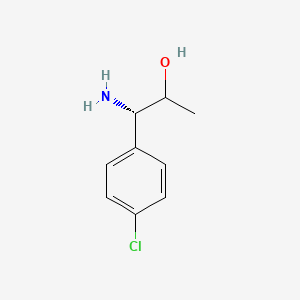

The compound (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL is a specific chiral molecule belonging to the class of amino alcohols. Its structure is characterized by a propan-2-ol backbone where the hydroxyl (-OH) group is on the second carbon, an amino group (-NH2) and a 4-chlorophenyl group are attached to the first carbon. The designation "(1S)" specifies the stereochemistry at the first carbon atom, which is a chiral center. This precise three-dimensional arrangement is of significant interest in various fields of chemical research, particularly in synthetic and medicinal chemistry.

As an organonitrogen and organohalide compound, it possesses multiple reactive sites—the amino group, the hydroxyl group, and the chlorophenyl ring—making it a versatile building block for the synthesis of more complex molecules. evitachem.comchembk.com Its structural similarity to certain neurotransmitters has also prompted investigations into its potential biological interactions. smolecule.com Research involving this compound often focuses on its role as a chiral intermediate in the synthesis of enantiomerically pure target molecules.

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol chembk.com |

| CAS Number | 1226165-30-5 bldpharm.com |

| Appearance | Colorless to slightly yellow solid chembk.com |

| Classification | Chiral Amino Alcohol evitachem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

(1S)-1-amino-1-(4-chlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1 |

InChI Key |

XBAXSYKCTIVRON-IOJJLOCKSA-N |

Isomeric SMILES |

CC([C@H](C1=CC=C(C=C1)Cl)N)O |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)Cl)N)O |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 1s 1 Amino 1 4 Chlorophenyl Propan 2 Ol

Asymmetric Catalytic Approaches

Asymmetric catalysis is a powerful strategy for producing enantiomerically pure compounds by using a small amount of a chiral catalyst to generate large quantities of a chiral product from a prochiral substrate. mdpi.com

Chemo-enzymatic synthesis merges the high selectivity of biological catalysts with the practicality of chemical reactions. nih.gov Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. tudelft.nl In the synthesis of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL, an ADH can be used for the stereoselective reduction of the precursor ketone, 1-amino-1-(4-chlorophenyl)propan-2-one.

The process involves the ADH-catalyzed transfer of a hydride from a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADPH), to the carbonyl group of the precursor. tudelft.nl The choice of the specific ADH is critical as it determines which enantiomer of the alcohol is formed. This approach is valued for its high enantioselectivity and operation under mild reaction conditions. While palladium catalysis is often paired in chemo-enzymatic strategies for other transformations, in this specific step, the focus is on the enzymatic reduction of the ketone.

Table 1: Key Features of ADH-Catalyzed Ketone Reduction

| Feature | Description |

| Catalyst | Alcohol Dehydrogenase (ADH) |

| Substrate | 1-Amino-1-(4-chlorophenyl)propan-2-one |

| Reaction | Stereoselective reduction of a ketone to a secondary alcohol |

| Advantage | High enantioselectivity, mild conditions, environmentally benign |

| Cofactor | NAD(P)H (Nicotinamide adenine dinucleotide phosphate) |

Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are cornerstone methods for the enantioselective reduction of ketones. nih.gov These reactions are used to convert the prochiral precursor, 1-amino-1-(4-chlorophenyl)propan-2-one, into the desired chiral amino alcohol.

In asymmetric hydrogenation, molecular hydrogen (H₂) is used with a chiral transition-metal catalyst, often based on rhodium or ruthenium. For ATH, a hydrogen donor molecule like formic acid or isopropanol (B130326) is used in place of H₂ gas, which can be safer and more convenient for laboratory-scale synthesis. nih.gov Noyori-type catalysts, for example, are highly effective in ATH, mediating the stereoselective transfer of hydrogen from the donor to the ketone. nih.gov The reaction yields the product with high enantiomeric excess (ee), often exceeding 98%. nih.gov

Table 2: Representative Catalysts for Asymmetric Transfer Hydrogenation

| Catalyst Type | Hydrogen Donor | Typical Metal | Advantage |

| Noyori-type Catalyst | Formic Acid/Triethylamine mixture | Ruthenium (Ru) | High efficiency and enantioselectivity. nih.gov |

| Chiral Phosphoric Acid | Hantzsch Ester | (Metal-Free) | Safer alternative to H₂ gas. nih.gov |

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for metal catalysts. researchgate.net Proline and its derivatives are prominent organocatalysts used in various C-C and C-N bond-forming reactions, such as Mannich and aldol (B89426) reactions. researchgate.net

For the synthesis of this compound, an organocatalytic asymmetric Mannich reaction could be envisioned. This would involve reacting 4-chlorobenzaldehyde, an appropriate ketone or aldehyde, and an amine source in the presence of a chiral organocatalyst like proline. This approach constructs the carbon-nitrogen and carbon-carbon bonds stereoselectively in a single cascade, establishing the chiral centers early in the synthetic route. Asymmetric phase-transfer catalysis is another effective organocatalytic strategy for enantioselective reactions. nih.gov

The addition of organometallic reagents to carbonyls and imines is a fundamental method for creating C-C bonds and, when performed asymmetrically, for setting stereocenters.

Organozinc Reagents: The catalytic asymmetric addition of organozinc reagents to aldehydes is a well-developed method for producing a wide variety of chiral secondary alcohols. nih.gov In a potential synthesis of the target compound, a chiral catalyst, typically a β-amino alcohol, would coordinate to a dialkylzinc reagent (e.g., dimethylzinc) and direct its addition to an N-protected (1S)-amino-(4-chlorophenyl)acetaldehyde. This would form the C-C bond and set the stereochemistry of the hydroxyl group. Copper-catalyzed additions of diorganozinc reagents to N-protected imines are also highly effective, yielding chiral amines in high enantiomeric excess. nih.gov

Grignard Reagents: The copper-catalyzed 1,6-conjugate addition of Grignard reagents to in situ generated aza-p-quinone methides is a modern strategy for synthesizing chiral aniline (B41778) derivatives. nih.gov More classically, asymmetric addition of Grignard reagents to imines derived from chiral auxiliaries can produce chiral amines with high diastereoselectivity. capes.gov.br This method could be adapted to build the carbon framework of this compound with the desired stereocontrol.

Table 3: Comparison of Metal-Catalyzed Additions

| Reagent Type | Electrophile | Catalyst System | Product Type |

| Organozinc | Aldehyde/Imine | Chiral Amino Alcohol or Chiral Ligand/Cu(I). nih.govnih.gov | Chiral Alcohol/Amine |

| Grignard | Imine/Aldehyde | Chiral Ligand/Cu(I) or Chiral Auxiliary. nih.govcapes.gov.br | Chiral Amine/Alcohol |

Chiral Resolution Techniques

When a reaction produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution is required to isolate the desired enantiomer.

Classical resolution via diastereomeric salt formation is a robust and widely used industrial method for separating enantiomers. mdpi.com This technique is applicable to racemic compounds that can form salts, such as the amino alcohol (±)-1-Amino-1-(4-chlorophenyl)propan-2-OL.

The process involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid, known as a resolving agent (e.g., (R)-mandelic acid or (+)-tartaric acid). mdpi.comnih.gov This reaction creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. rsc.org One diastereomer will be less soluble in a given solvent and will crystallize out, allowing for its separation by filtration. The desired enantiomer of the amino alcohol is then recovered by treating the isolated diastereomeric salt with a base to neutralize the resolving agent.

Table 4: Steps in Diastereomeric Salt Resolution

| Step | Procedure | Purpose |

| 1. Salt Formation | React racemic amino alcohol with a single enantiomer of a chiral acid. | To form a mixture of two diastereomeric salts. nih.gov |

| 2. Fractional Crystallization | Select a solvent in which one diastereomeric salt is significantly less soluble. | To selectively crystallize and isolate one diastereomer. rsc.org |

| 3. Separation | Separate the crystallized salt from the solution via filtration. | To physically separate the two diastereomers. |

| 4. Liberation | Treat the isolated salt with a base. | To neutralize the chiral acid and recover the pure enantiomer of the amino alcohol. |

Kinetic Resolution Strategies

Kinetic resolution is a widely employed technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org In the context of producing this compound, enzymatic kinetic resolution (EKR) is a particularly powerful and environmentally benign method. lookchem.com This strategy typically involves the selective acylation of one enantiomer from the racemic amino alcohol, leaving the other enantiomer unreacted and thus enriched.

The most common enzymes for this purpose are lipases, which are valued for their high selectivity and stability in organic solvents. jocpr.com Lipases catalyze the transesterification reaction between the racemic amino alcohol and an acyl donor, such as vinyl acetate. nih.gov For instance, in the resolution of racemic 1-phenyl-2-propanol (B48451) derivatives, lipases often show a preference for acylating the (R)-enantiomer, which would allow for the isolation of the desired unreacted (S)-alcohol. lookchem.com The efficiency of the resolution is determined by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E-values are crucial for obtaining products with high enantiomeric excess (ee). nih.gov

Key parameters that can be optimized to improve the resolution include the choice of lipase (B570770), acyl donor, solvent, and temperature. jocpr.commdpi.com Lipases from various sources, such as Candida antarctica (often immobilized as Novozym 435) and Pseudomonas cepacia, have demonstrated high efficacy in resolving chiral alcohols. nih.govmdpi.com The use of ionic liquids as a reaction medium has also been explored to enhance both reaction rates and enantioselectivity. nih.gov While kinetic resolution is a robust method, its primary limitation is the maximum theoretical yield of 50% for the desired enantiomer. jocpr.com

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols

| Enzyme (Lipase) | Substrate Type | Acyl Donor | Key Finding | Reference |

|---|---|---|---|---|

| Novozym 435 (from Candida antarctica) | rac-1-Phenylethanol | Vinyl Acetate | High efficiency and enantioselectivity in monoether-functionalized ionic liquids. | nih.gov |

| Lipase from Candida rugosa MY | rac-1-(Isopropylamine)-3-phenoxy-2-propanol | Isopropenyl Acetate | Optimal resolution achieved in a two-phase medium of [EMIM][BF4] and toluene, yielding high enantiomeric excess. | mdpi.com |

| Lipase PS (from Pseudomonas cepacia) | Racemic ester precursor of a chiral alcohol | Water (Hydrolysis) | Effective resolution of an alcohol precursor for (S)-ivabradine under mild, aqueous conditions. | mdpi.com |

| Amano Lipase PS-C II | m- and p-Aryltrimethylsilyl chiral alcohols | Vinyl Acetate | Excellent results with high conversions (c ≈ 50%) and enantiomeric ratios (E > 200). | nih.gov |

Dynamic Kinetic Resolution Methods

To overcome the 50% yield limitation of conventional kinetic resolution, dynamic kinetic resolution (DKR) has been developed. DKR combines the enantioselective reaction of a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. nih.govacs.org This allows, in principle, for the complete conversion of a racemate into a single, enantiomerically pure product with a theoretical yield of up to 100%. princeton.edu

Chemoenzymatic DKR is a prominent application of this strategy, particularly for the synthesis of chiral alcohols and amines. acs.orgresearchgate.netresearchgate.net This approach pairs a highly selective enzyme (typically a lipase for acylation) with a metal-based racemization catalyst. researchgate.net A significant challenge in developing DKR processes is the compatibility of the enzyme and the racemization catalyst; the conditions required for efficient racemization must not deactivate the enzyme, and vice versa. acs.org

For the synthesis of amino alcohols, ruthenium complexes are frequently used as racemization catalysts. For example, specific Ru-based catalysts can efficiently racemize secondary alcohols under conditions that are mild enough for lipases like Candida antarctica lipase B (CALB) to function. researchgate.net The process involves the enzymatic acylation of one enantiomer while the remaining enantiomer is continuously racemized by the metal catalyst, feeding it back into the resolution cycle. nih.govacs.org While DKR of alcohols is well-established, the application to amines is more challenging due to the higher nucleophilicity and coordination ability of amines, which can interfere with the metal catalyst. acs.orgresearchgate.net

Table 2: Components in Chemoenzymatic Dynamic Kinetic Resolution (DKR)

| Component | Function | Example | Reference |

|---|---|---|---|

| Enzyme | Enantioselective transformation (e.g., acylation) | Candida antarctica Lipase B (CALB), Lipase from Pseudomonas stutzeri | acs.orgresearchgate.net |

| Racemization Catalyst | In-situ racemization of the unreacted enantiomer | Ruthenium complexes (e.g., [Ru(p-cymene)Cl₂]₂ with a phosphine (B1218219) ligand) | acs.org |

| Acyl Donor | Provides the acyl group for enzymatic esterification | Vinyl acetate, Isopropenyl acetate | wikipedia.org |

| Substrate | Racemic alcohol or amine | Secondary alcohols, α-hydroxy ketones, primary amines | nih.govacs.org |

Other Stereospecific and Diastereoselective Routes

Beyond resolution techniques, several synthetic methods achieve stereocontrol by starting with already chiral molecules and building the target compound through stereospecific reactions.

Reductive Amination of Chiral Precursors

Reductive amination is a powerful method for forming C-N bonds and can be highly stereoselective when applied to chiral substrates. organic-chemistry.orgchemrxiv.org A sophisticated approach for synthesizing (1S)-nor(pseudo)ephedrine analogues, which share the same core structure as the target compound, involves a two-step biocatalytic sequence starting from a substituted benzaldehyde. unife.itresearchgate.net

The first step is a benzoin-type condensation reaction catalyzed by a ThDP-dependent enzyme, such as acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR). This reaction converts an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) into the corresponding chiral (S)-arylacetylcarbinol (an α-hydroxy ketone). unife.itresearchgate.net

In the second step, the chiral keto group of the (S)-arylacetylcarbinol is transformed into an amino group via transamination. This is accomplished using an amine transaminase (ATA), which transfers an amino group from an amine donor (like alanine (B10760859) or isopropylamine) to the ketone. The stereochemical outcome of this step is controlled by the choice of ATA. An (S)-selective ATA will produce the (1S,2S)-threo (norpseudoephedrine) diastereomer, while an (R)-selective ATA will yield the (1S,2R)-erythro (norephedrine) diastereomer. unife.itresearchgate.net This biocatalytic cascade provides excellent control over both stereocenters. nih.gov

Table 3: Biocatalytic Reductive Amination Sequence for Nor(pseudo)ephedrine Analogues

| Starting Material (Aldehyde) | Enzyme 1 (Carboligation) | Chiral Intermediate (α-Hydroxy Ketone) | Enzyme 2 (Transamination) | Final Product Diastereomer | Reference |

|---|---|---|---|---|---|

| Substituted Benzaldehyde | (S)-selective Ao:DCPIP OR | (S)-Arylacetylcarbinol | (S)-selective Amine Transaminase (ATA) | (1S,2S)-threo-amino alcohol | unife.itresearchgate.net |

| Substituted Benzaldehyde | (S)-selective Ao:DCPIP OR | (S)-Arylacetylcarbinol | (R)-selective Amine Transaminase (ATA) | (1S,2R)-erythro-amino alcohol | unife.itresearchgate.net |

Nucleophilic Substitution with Stereochemical Control

Stereochemical control can also be achieved through nucleophilic substitution reactions that proceed with a defined stereochemical outcome, typically inversion of configuration via an SN2 mechanism. A strategy to synthesize pseudonorephedrine from norephedrine (B3415761) illustrates this principle, which can be applied to analogues like the target compound. google.com This method involves the inversion of the stereocenter at the benzylic carbon.

The synthesis begins with a chiral amino alcohol precursor, such as (1R,2S)-norephedrine. The amino group is first protected, for example, by acylation with di-tert-butyl dicarbonate. google.com The hydroxyl group is then converted into a good leaving group, often by reaction with methanesulfonyl chloride. This activation facilitates an intramolecular nucleophilic attack by the protected nitrogen, leading to the formation of a cyclic intermediate, specifically an oxazolidinone. This cyclization step proceeds with inversion of configuration at the carbon bearing the hydroxyl group. google.com Finally, hydrolysis of the oxazolidinone ring opens the cycle to reveal the new amino alcohol, which is now the (1S,2S)-diastereomer (pseudonorephedrine). google.com This sequence effectively transforms one diastereomer into another by inverting a single stereocenter.

Ring-Opening Reactions of Chiral Epoxides or Aziridines Followed by Functionalization

The ring-opening of strained three-membered rings like epoxides and aziridines with nucleophiles is a cornerstone of stereoselective synthesis for 1,2-difunctionalized compounds. nih.govresearchgate.net

Ring-Opening of Chiral Epoxides: This approach starts with a chiral, substituted epoxide. For the synthesis of this compound, a suitable precursor would be a chiral (4-chlorophenyl)oxirane derivative. The epoxide ring is then opened by a nitrogen-containing nucleophile. rsc.orgorganic-chemistry.org The reaction's regioselectivity—whether the nucleophile attacks the benzylic or the terminal carbon of the epoxide—is critical and can be influenced by the choice of catalyst and reaction conditions. organic-chemistry.org For example, Lewis acids like lithium perchlorate (B79767) can promote highly regioselective opening. organic-chemistry.orgresearchgate.net Using ammonia (B1221849) or a primary amine as the nucleophile directly installs the amino group. Alternatively, an azide (B81097) anion (N₃⁻) can be used, followed by a subsequent reduction step (e.g., Staudinger reaction or hydrogenation) to form the primary amine. This two-step azidolysis/reduction sequence is often preferred as it avoids side reactions common with amine nucleophiles. The stereochemistry of the reaction is typically controlled, with the nucleophile attacking via an SN2 mechanism, resulting in an inversion of configuration at the site of attack.

Ring-Opening of Chiral Aziridines: An alternative and complementary strategy involves the ring-opening of a chiral aziridine (B145994). researchgate.net Starting with a suitably substituted chiral aziridine, such as (2S, 3R)-3-(4-chlorophenyl)-N-tosylaziridine-2-methanol, the ring can be opened by an oxygen nucleophile (e.g., water or an alcohol) or by hydride reduction to yield the desired amino alcohol skeleton. researchgate.netnih.gov The reaction's regioselectivity is governed by the substituents on the aziridine ring and the nature of the nucleophile. researchgate.net For instance, hydride reduction of aryl(1-tosylaziridin-2-yl)methanols can lead to (1S)-1-aryl-3-tosylaminopropan-1-ols. researchgate.net The synthesis of the chiral aziridine itself often begins from a readily available chiral source, like an amino acid or an amino diol, and proceeds with stereochemical control. researchgate.netresearchgate.net

Table 4: Ring-Opening Strategies for Amino Alcohol Synthesis

| Chiral Precursor | Nucleophile/Reagent | Key Transformation | Product Skeleton | Reference |

|---|---|---|---|---|

| Chiral Epoxide | Azide (N₃⁻), followed by reduction | Regioselective SN2 ring-opening | β-Azido alcohol, then β-Amino alcohol | rsc.org |

| Chiral Epoxide | Amine (e.g., p-nitroaniline) | Lewis acid-catalyzed ring-opening | β-Amino alcohol | organic-chemistry.org |

| Chiral N-Tosyl Aziridine | Hydride (e.g., from LiAlH₄) | Reductive ring-opening | Protected amino alcohol | researchgate.net |

| Chiral Aziridine | Water/Alcohol | Acid-catalyzed ring-opening | Amino alcohol | nih.govresearchgate.net |

Advanced Analytical and Spectroscopic Characterization for Structural and Stereochemical Elucidation of 1s 1 Amino 1 4 Chlorophenyl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Assignment and Coupling Analysis

¹H NMR spectroscopy provides crucial information about the chemical environment of each proton within the (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL molecule. The chemical shifts (δ), reported in parts per million (ppm) relative to a standard, and the coupling constants (J), measured in Hertz (Hz), allow for the precise assignment of each proton.

The aromatic protons on the 4-chlorophenyl ring typically appear as two distinct doublets, a result of their coupling to adjacent protons. The protons on the propan-2-ol backbone exhibit characteristic shifts and multiplicities that confirm their connectivity. For instance, the proton attached to the carbon bearing the amino group (C1) and the proton on the carbon with the hydroxyl group (C2) show specific coupling patterns with each other and with the methyl protons. The protons of the amino and hydroxyl groups often appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

Interactive ¹H NMR Data Table for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (2H) | ~7.3 | d | ~8.5 |

| Aromatic (2H) | ~7.2 | d | ~8.5 |

| H-1 | ~4.0 | d | ~4.0 |

| H-2 | ~3.8 | m | |

| -NH₂ | Variable | br s | |

| -OH | Variable | br s | |

| -CH₃ | ~1.0 | d | ~6.5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the 4-chlorophenyl ring can be identified in the aromatic region of the spectrum. The carbon atom bonded to the chlorine atom (C4') exhibits a characteristic chemical shift. The carbons of the propan-2-ol side chain are found in the aliphatic region. The chemical shifts of C1 (bearing the amino group), C2 (bearing the hydroxyl group), and the methyl carbon (C3) are indicative of their respective chemical environments. The electronegativity of the attached heteroatoms (nitrogen and oxygen) significantly influences these shifts. docbrown.info

Interactive ¹³C NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1' (ipso-C) | ~140 |

| C2'/C6' | ~129 |

| C3'/C5' | ~128 |

| C4' (C-Cl) | ~133 |

| C1 | ~58 |

| C2 | ~72 |

| C3 | ~22 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Two-Dimensional NMR Techniques (COSY, NOESY, HMQC, HMBC) for Connectivity and Stereochemical Confirmation

Two-dimensional (2D) NMR techniques are indispensable for unambiguously confirming the structural and stereochemical details of this compound. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. scribd.com Cross-peaks in the COSY spectrum confirm the connectivity between adjacent protons, such as the coupling between H-1 and H-2, and between H-2 and the methyl protons. scribd.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for confirming the syn or anti stereochemistry of the amino and hydroxyl groups. The presence or absence of a NOE cross-peak between H-1 and H-2 can help to establish their relative orientation.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. youtube.com This allows for the definitive assignment of which protons are bonded to which carbons, confirming the assignments made from the 1D spectra. youtube.comgithub.io

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Key characteristic absorption bands would include:

O-H and N-H stretching: Broad bands in the region of 3200-3600 cm⁻¹ are characteristic of the hydroxyl (-OH) and amino (-NH₂) groups. The broadness is due to hydrogen bonding.

C-H stretching: Absorptions for aromatic and aliphatic C-H stretching are typically observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C stretching: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

C-O stretching: The C-O stretching vibration of the secondary alcohol is expected in the 1050-1150 cm⁻¹ range.

C-N stretching: The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ region.

C-Cl stretching: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically around 700-800 cm⁻¹.

Interactive FT-IR Data Table for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H / N-H Stretch | 3200-3600 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=C Aromatic Stretch | 1450-1600 |

| C-O Stretch | 1050-1150 |

| C-N Stretch | 1020-1250 |

| C-Cl Stretch | 700-800 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be particularly useful for observing:

Aromatic C=C stretching: The symmetric stretching of the benzene (B151609) ring often gives a strong Raman signal.

C-Cl stretching: The carbon-chlorine bond can also produce a distinct Raman band.

Backbone vibrations: The C-C backbone of the propanol (B110389) chain will also have characteristic Raman signals.

The combination of FT-IR and FT-Raman provides a more complete vibrational profile of the molecule, aiding in its unambiguous identification and characterization.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of chemical compounds. By ionizing a molecule and separating the resulting charged particles based on their mass-to-charge ratio (m/z), MS provides a molecular fingerprint.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. It is particularly well-suited for the analysis of polar and non-volatile compounds like this compound. In a typical LC-MS analysis, the compound is first separated from any impurities or matrix components on an LC column before being introduced into the mass spectrometer.

For this compound, electrospray ionization (ESI) in positive mode is commonly employed. This soft ionization technique typically produces a protonated molecule, [M+H]⁺. The high-resolution mass measurement of this ion allows for the precise determination of the molecular weight and confirmation of the elemental composition (C₉H₁₂ClNO).

Tandem mass spectrometry (MS/MS) provides deeper structural insights through fragmentation analysis. The protonated molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The fragmentation pattern is predictable and helps to confirm the compound's structure. For an amino alcohol like this, common fragmentation pathways include the neutral loss of water (H₂O) from the protonated molecule, a characteristic fragmentation for alcohols. libretexts.orgnih.gov Another expected fragmentation is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (alpha-cleavage), a dominant pathway for amines. libretexts.org

The predicted monoisotopic mass for the protonated molecule [M+H]⁺ of C₉H₁₂ClNO is approximately 186.0680 Da. uni.lu The analysis of its fragmentation provides confirmatory evidence for the presence of the chlorophenyl, amino, and propanol moieties.

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound

| Adduct/Fragment | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₉H₁₃ClNO]⁺ | 186.0680 | Protonated molecular ion |

| [M+H-H₂O]⁺ | [C₉H₁₁ClN]⁺ | 168.0580 | Ion resulting from the loss of a water molecule uni.lu |

| [C₇H₇Cl]⁺ | [C₇H₇Cl]⁺ | 126.0236 | Chlorotropylium ion from cleavage of the propanol side chain |

| [C₈H₉Cl]⁺ | [C₈H₉Cl]⁺ | 140.0393 | Fragment from cleavage adjacent to the hydroxyl group |

| [C₂H₆N]⁺ | [C₂H₆N]⁺ | 44.0497 | Fragment from alpha-cleavage adjacent to the amino group |

Chromatographic Techniques for Enantiomeric Purity and Separation

Since this compound is a chiral molecule, containing stereocenters, methods to separate its enantiomers and determine its enantiomeric purity are crucial. Enantiomeric excess (ee) is a measure of this purity, indicating how much one enantiomer is present in excess of the other. wikipedia.org Chromatographic techniques using a chiral stationary phase (CSP) are the most common and accurate methods for this purpose. uma.esresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a premier technique for separating enantiomers and determining enantiomeric excess. masterorganicchemistry.com The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic or enantioenriched mixture. This differential interaction leads to different retention times for the (1S,2R) and (1R,2S) enantiomers, allowing them to be separated and quantified.

For amino alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) derivatives, are highly effective. yakhak.org The separation is typically performed under normal-phase conditions, using a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier, often an alcohol such as 2-propanol or ethanol. yakhak.orgamazonaws.com The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time. Detection is commonly performed using a UV detector, as the chlorophenyl group provides a strong chromophore.

The enantiomeric excess is calculated by integrating the peak areas of the two separated enantiomers in the chromatogram. The formula used is:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Table 2: Typical Chiral HPLC Method Parameters for Amino Alcohol Separation

| Parameter | Typical Condition | Purpose/Rationale |

| Column (CSP) | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Provides chiral recognition sites for enantioseparation. yakhak.orgamazonaws.com |

| Mobile Phase | Hexane/2-Propanol (e.g., 90:10 v/v) | Normal-phase elution; ratio is adjusted to optimize retention and resolution. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation and influences peak shape. |

| Column Temp. | Ambient (e.g., 25 °C) | Temperature can affect chiral recognition and retention times. |

| Detection | UV at 220 nm or 254 nm | The aromatic ring allows for sensitive detection at these wavelengths. amazonaws.com |

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is another powerful technique for the separation and quantification of enantiomers. gcms.cz For polar compounds containing functional groups like amines and alcohols, derivatization is typically required prior to analysis. sigmaaldrich.com This process involves chemically modifying the analyte to increase its volatility and thermal stability, while also improving its chromatographic properties. nih.gov

For this compound, both the amino (-NH₂) and hydroxyl (-OH) groups must be derivatized. A common two-step approach involves esterification followed by acylation. sigmaaldrich.com For example, the molecule can be treated with trifluoroacetic anhydride (B1165640) (TFAA) or a similar reagent to form a more volatile derivative.

The derivatized sample is then injected into the GC, which is fitted with a chiral capillary column. These columns often contain a cyclodextrin-based chiral stationary phase. gcms.czmit.edu The derivatized enantiomers interact differently with the CSP, resulting in their separation. As with HPLC, the enantiomeric excess is determined from the relative areas of the resulting peaks in the chromatogram. Chiral GC can offer high resolution and sensitivity, making it an excellent method for trace chiral analysis.

Table 3: Typical Chiral GC Method Parameters for Derivatized Amino Alcohols

| Parameter | Typical Condition | Purpose/Rationale |

| Derivatization | Reaction with Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyl Chloroformate (HFCF) | Blocks polar -OH and -NH groups to increase volatility and improve peak shape. sigmaaldrich.comnih.gov |

| Column (CSP) | Cyclodextrin-based (e.g., Astec® CHIRALDEX® G-TA) | Provides enantioselective interactions with the derivatized analyte. sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Oven Program | Temperature gradient (e.g., start at 100°C, ramp to 200°C) | Optimizes separation by controlling the elution of compounds. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides universal detection for organic compounds; MS provides mass information for confirmation. |

X-ray Crystallography for Absolute Stereochemistry Determination

While chromatographic methods can determine the relative amounts of enantiomers, X-ray crystallography stands as the definitive technique for unambiguously determining the absolute stereochemistry of a chiral molecule. This method provides a precise three-dimensional map of the atomic arrangement within a single crystal.

The process requires growing a high-quality single crystal of the compound, which can sometimes be challenging. If the native compound does not crystallize well, forming a salt (e.g., a hydrochloride or tartrate salt) can facilitate crystal growth. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a beam of X-rays.

The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. These diffraction data are then used to calculate an electron density map of the molecule. From this map, the exact position of every atom (excluding most hydrogens) in the crystal lattice can be determined. This allows for the direct visualization of the molecule's 3D structure, including the spatial orientation of the groups around the chiral centers at C1 and C2. By applying Cahn-Ingold-Prelog priority rules to the determined structure, the absolute configuration—(1S) in this case—can be unequivocally confirmed.

The analysis can also reveal detailed information about intermolecular interactions, such as hydrogen bonding, and the conformation of the molecule in the solid state. nih.gov

Table 4: Information Yielded from a Successful X-ray Crystallography Experiment

| Data Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates for each atom in the asymmetric unit. |

| Bond Lengths & Angles | Calculated distances between bonded atoms and angles between adjacent bonds. |

| Torsional Angles | Defines the conformation of the molecule, such as the arrangement along the C1-C2 bond. nih.gov |

| Absolute Structure Parameter | A value (Flack parameter) that confirms the correctness of the assigned absolute stereochemistry. |

Applications of 1s 1 Amino 1 4 Chlorophenyl Propan 2 Ol As a Chiral Auxiliary and Ligand in Asymmetric Synthesis

Role in Diastereoselective Reactions

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. The auxiliary is typically removed after the desired transformation. While amino alcohols are a well-established class of chiral auxiliaries, specific data for (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL in the following reactions is not presently available in published research.

The Imino-Diels-Alder reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. The use of a chiral auxiliary can control the diastereoselectivity of the cycloaddition, leading to the formation of specific stereoisomers of the resulting cyclic amines. In a typical approach, the chiral auxiliary, such as an amino alcohol, is condensed with an aldehyde to form a chiral imine. This imine then acts as the dienophile in the [4+2] cycloaddition with a diene. The stereochemical outcome is dictated by the facial selectivity imposed by the chiral auxiliary.

Despite the prevalence of this methodology, there are no specific reports detailing the use of this compound as a chiral auxiliary in imino-Diels-Alder reactions. Consequently, no data on yields or diastereomeric excess for such a reaction can be provided.

Intramolecular photocycloaddition reactions are photochemical processes that form cyclic compounds from a single molecule containing two reactive moieties. A chiral auxiliary can be employed to induce diastereoselectivity in these reactions by influencing the conformation of the substrate in its excited state.

A thorough review of scientific literature did not yield any studies where this compound was utilized as a chiral auxiliary in intramolecular photocycloaddition reactions. Therefore, no research findings or data tables on this specific application can be presented.

Intramolecular radical cyclization is a method for forming cyclic structures through the reaction of a radical with an unsaturated bond within the same molecule. The stereoselectivity of these reactions can often be controlled by attaching a chiral auxiliary to the substrate. The auxiliary can direct the approach of the radical to one face of the unsaturated system, leading to a diastereomerically enriched product.

Specific research documenting the application of this compound as a chiral auxiliary in intramolecular radical cyclization reactions has not been found. As such, no detailed research findings or data on the diastereoselectivity of such reactions are available.

Applications as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

In metal-catalyzed reactions, chiral ligands coordinate to a metal center to create a chiral catalytic complex. This complex then interacts with the substrate to facilitate the reaction enantioselectively. Chiral amino alcohols are widely used as ligands in a variety of metal-catalyzed asymmetric transformations.

The addition of organozinc reagents, such as diethylzinc, to aldehydes is a fundamental carbon-carbon bond-forming reaction. In the presence of a chiral ligand, this reaction can be rendered highly enantioselective. The chiral ligand, typically an amino alcohol, coordinates to the zinc atom, forming a chiral complex that delivers the alkyl group to one enantiotopic face of the aldehyde.

While numerous chiral amino alcohols have been successfully employed as ligands in the enantioselective addition of organozinc reagents to aldehydes, there is no published research specifically describing the use of this compound for this purpose. Therefore, no data table of research findings, including yields and enantiomeric excess, can be compiled.

The addition of Grignard reagents to aldehydes is another key method for the formation of chiral secondary alcohols. The high reactivity of Grignard reagents often makes achieving high enantioselectivity challenging. Chiral ligands can be used to modulate the reactivity and control the stereochemical outcome of the addition. The ligand coordinates to the magnesium center of the Grignard reagent, forming a chiral complex that promotes facial-selective attack on the aldehyde.

A comprehensive search of the chemical literature did not reveal any studies in which this compound was used as a chiral ligand to catalyze the asymmetric addition of Grignard reagents to aldehydes. Consequently, there are no research findings or data to present for this application.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of prochiral ketones, imines, and other unsaturated compounds. This technique typically employs a transition metal catalyst, most commonly ruthenium(II) or rhodium(III), in complex with a chiral ligand, and utilizes a simple hydrogen donor such as 2-propanol or formic acid. Chiral β-amino alcohols are a prominent class of ligands for this transformation. nih.gov

When utilized as a ligand, this compound would be expected to coordinate to a metal center, such as Ru(II), through both the nitrogen of the amino group and the oxygen of the hydroxyl group, forming a stable five-membered chelate ring. This coordination creates a rigid chiral environment around the metal. The catalytic cycle is generally believed to involve the formation of a metal hydride species, which then delivers the hydride to the carbonyl carbon of the substrate. The stereochemical outcome of this hydride transfer is dictated by the chiral ligand, which forces the substrate to adopt a specific orientation to minimize steric interactions, leading to the preferential formation of one enantiomer of the alcohol product.

Below is an illustrative data table showing the kind of results that might be expected from the use of a catalytic system derived from this compound in the asymmetric transfer hydrogenation of various aromatic ketones. The data is hypothetical but based on typical outcomes for similar chiral amino alcohol-ruthenium catalysts.

Table 1: Illustrative Performance in Asymmetric Transfer Hydrogenation of Aromatic Ketones Reaction Conditions: Ketone (1 mmol), [Ru(p-cymene)Cl₂]₂ (0.5 mol%), this compound (1.1 mol%), HCOOH:NEt₃ (5:2 azeotrope), DMF, 40°C, 24 h.

| Entry | Substrate (Ketone) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetophenone | 1-Phenylethanol | 95 | 92 (R) |

| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 93 | 94 (R) |

| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 96 | 91 (R) |

| 4 | 2'-Chloroacetophenone | 1-(2-Chlorophenyl)ethanol | 90 | 88 (R) |

| 5 | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 98 | 96 (S) |

Henry Reaction (Addition of Nitroalkanes to Carbonyl Compounds)

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to a carbonyl compound. The resulting β-nitro alcohol products are highly valuable synthetic intermediates, as the nitro group can be readily transformed into a variety of other functional groups, including amines, ketones, and carboxylic acids. researchgate.net The development of catalytic and enantioselective versions of the Henry reaction has been a major focus in organic synthesis. niscpr.res.in

Chiral amino alcohols, in complex with metal ions such as copper(II), have proven to be effective catalysts for the asymmetric Henry reaction. mdpi.com In such a system, the this compound ligand would chelate to the Cu(II) center. This complex then acts as a chiral Lewis acid, activating the aldehyde by coordinating to its carbonyl oxygen. Simultaneously, the deprotonated nitroalkane (nitronate) approaches the activated aldehyde. The chiral environment created by the ligand directs the approach of the nitronate to one of the enantiotopic faces of the aldehyde, resulting in the formation of the β-nitro alcohol with high enantioselectivity.

The specific stereochemistry of the ligand, along with the nature of the substituents, would be critical in determining the stereochemical outcome. The p-chlorophenyl group would likely provide steric hindrance that helps to create a well-defined chiral pocket, thereby enhancing the enantioselectivity of the reaction.

The following table provides hypothetical research findings for the application of a catalyst derived from this compound in the asymmetric Henry reaction between various aldehydes and nitromethane.

Table 2: Illustrative Performance in Asymmetric Henry Reaction Reaction Conditions: Aldehyde (1 mmol), Nitromethane (5 mmol), Cu(OAc)₂·H₂O (5 mol%), this compound (6 mol%), Isopropanol (B130326), 25°C, 48 h.

| Entry | Substrate (Aldehyde) | Product (β-Nitro Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | 2-Nitro-1-phenylethanol | 88 | 90 (R) |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-nitroethanol | 92 | 93 (R) |

| 3 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2-nitroethanol | 95 | 95 (R) |

| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2-nitroethanol | 85 | 88 (R) |

| 5 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2-nitroethanol | 78 | 85 (R) |

Development of Novel Chiral Catalytic Systems

The versatility of the amino alcohol scaffold allows for the development of a wide array of novel chiral catalytic systems beyond those already discussed. The this compound structure can serve as a foundational building block for more complex and potentially more effective chiral ligands and catalysts.

One avenue of development involves the modification of the amino or hydroxyl groups. For instance, the secondary amine can be derivatized to form amides or sulfonamides, which can alter the coordination properties and steric environment of the resulting ligand. Similarly, the hydroxyl group can be etherified or esterified. These modifications can lead to new ligands with improved solubility, stability, and catalytic performance in various asymmetric transformations.

Another approach is the incorporation of this chiral amino alcohol into larger, more complex structures such as macrocycles or polymers. Immobilizing the chiral catalyst onto a solid support, such as a polymer resin or silica (B1680970) gel, can facilitate catalyst recovery and reuse, which is a significant advantage in industrial applications.

Furthermore, this compound can be used to synthesize chiral oxazoline (B21484) ligands, a highly successful class of ligands in asymmetric catalysis. The reaction of the amino alcohol with a carboxylic acid derivative can lead to the formation of a chiral oxazoline ring, which can then be incorporated into bidentate or tridentate ligands (e.g., bis(oxazolines) or phosphino-oxazolines). These ligands have demonstrated exceptional performance in a wide range of metal-catalyzed asymmetric reactions, including allylic alkylations, cyclopropanations, and conjugate additions.

The development of such novel catalytic systems based on this compound would involve systematic screening of different metal precursors, reaction conditions, and substrate scopes to identify the optimal system for a given transformation. The insights gained from such studies would contribute to the broader understanding of structure-activity relationships in asymmetric catalysis and could lead to the discovery of highly efficient catalysts for the synthesis of valuable chiral molecules.

Computational and Theoretical Investigations of 1s 1 Amino 1 4 Chlorophenyl Propan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecular system.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL, DFT is employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.gov

Once the geometry is optimized, a vibrational frequency analysis is performed at the same level of theory. nih.gov This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it provides theoretical vibrational spectra (IR and Raman) that can be compared with experimental results for structural validation. nih.gov The key structural parameters determined from geometry optimization include bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative) This table illustrates the types of data obtained from DFT geometry optimization. Actual values would be derived from specific calculations.

| Parameter | Atoms Involved | Description |

| Bond Lengths (Å) | ||

| C-Cl | Length of the bond between the phenyl ring carbon and the chlorine atom. | |

| C-N | Length of the bond between the chiral carbon and the amino group nitrogen. | |

| C-O | Length of the bond between the propanol (B110389) backbone carbon and the hydroxyl oxygen. | |

| Bond Angles ( °) | ||

| C-C-N | Angle defining the orientation of the amino group relative to the phenyl ring. | |

| C-C-O | Angle within the propanol backbone. | |

| Dihedral Angles ( °) | ||

| N-C-C-O | Defines the relative orientation (conformation) of the amino and hydroxyl groups. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov These calculations are crucial for predicting how the molecule will interact with other chemical species.

Table 2: Calculated Electronic Properties for this compound (Illustrative) This table shows representative electronic properties derived from quantum calculations.

| Property | Unit | Significance |

| HOMO Energy | eV | Indicates electron-donating capability. Higher values suggest a better donor. |

| LUMO Energy | eV | Indicates electron-accepting capability. Lower values suggest a better acceptor. |

| HOMO-LUMO Gap (ΔE) | eV | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling a Lewis structure. wisc.edu This method is particularly useful for quantifying intramolecular interactions, such as charge delocalization and hyperconjugation. nih.gov

Hyperconjugation involves the interaction between a filled (donor) NBO and a vacant (acceptor) NBO. The strength of these interactions is evaluated using second-order perturbation theory, which yields a stabilization energy (E(2)). ijnc.ir For this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the nitrogen, oxygen, and chlorine atoms into the antibonding orbitals (σ* or π*) of adjacent bonds. These interactions stabilize the molecule and influence its geometry and reactivity.

Table 3: Significant NBO Donor-Acceptor Interactions in this compound (Illustrative) This table represents the kind of hyperconjugative interactions identified by NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Description of Interaction |

| LP (N) | σ(C-C) | Value | Delocalization of the nitrogen lone pair into an adjacent carbon-carbon antibonding orbital. |

| LP (O) | σ(C-H) | Value | Delocalization of an oxygen lone pair into an adjacent carbon-hydrogen antibonding orbital. |

| π (C=C) | π* (C=C) | Value | Pi-electron delocalization within the chlorophenyl ring. |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. The MEP is a valuable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions. nih.gov

Different colors on the MEP map signify regions of varying electrostatic potential:

Red/Yellow: Regions of negative potential, rich in electrons. These are the most likely sites for electrophilic attack. In this molecule, such regions would be expected around the electronegative oxygen, nitrogen, and chlorine atoms.

Blue/Green: Regions of positive potential, which are electron-poor. These are susceptible to nucleophilic attack. The hydrogen atoms of the amino and hydroxyl groups are expected to be in these regions.

The MEP map for this compound would highlight the specific sites that are most likely to engage in hydrogen bonding and other electrostatic interactions, which is fundamental to its biological activity. nih.gov

Conformational Analysis and Stereochemical Modeling

This compound has several rotatable single bonds, which means it can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them. Computational methods, such as DFT, can be used to perform a systematic scan of the potential energy surface by rotating key dihedral angles. nih.gov

Mechanistic Studies of Reactions Involving the Compound

Theoretical methods are also employed to study the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, chemists can identify transition states, intermediate structures, and calculate activation energies. This provides a detailed, step-by-step understanding of how the reaction proceeds. nih.gov

The key functional groups—the primary amine (-NH₂) and the secondary alcohol (-OH)—are the primary centers of reactivity. They can act as nucleophiles or participate in hydrogen bonding. nih.govevitachem.com For instance, in a biological context, mechanistic studies could model the interaction of the compound with an enzyme's active site. Such models can elucidate how the amino and hydroxyl groups form hydrogen bonds with amino acid residues, and how the chlorophenyl group engages in hydrophobic or π-stacking interactions, providing a rationale for the compound's biological effect. nih.gov

Future Directions and Emerging Research Avenues for 1s 1 Amino 1 4 Chlorophenyl Propan 2 Ol in Synthetic Organic Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The future of manufacturing complex chiral molecules like (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL hinges on the development of green and efficient synthetic strategies. Current research on related amino alcohols points toward several promising directions that could be adapted and optimized for this specific compound.

Biocatalysis: A significant leap toward sustainability involves using enzymes. For the related compound 2-amino-2-(4-chlorophenyl)propan-1-ol, whole-cell biocatalysis with engineered Escherichia coli expressing ω-transaminases has been shown to convert the corresponding ketone to the amino alcohol with high conversion (90%) and excellent enantioselectivity (>99% ee) for the (S)-enantiomer. evitachem.com This approach, which can be enhanced by immobilizing enzymes for reuse, dramatically reduces production costs and environmental impact compared to traditional chemical routes. evitachem.com Future research should focus on identifying or engineering transaminases or other enzymes, such as alcohol dehydrogenases, that are stereoselective for the synthesis of this compound.

Flow Chemistry: Continuous flow chemistry offers enhanced safety, better process control, and easier scalability compared to batch processing. nih.gov The synthesis of active pharmaceutical ingredients is increasingly benefiting from flow technologies, which can truncate multi-step syntheses by telescoping steps and enabling in-situ quenching or purification. nih.govthieme-connect.de Applying flow chemistry to the synthesis of this compound, for instance in a reductive amination sequence, could significantly improve efficiency and yield.

Green Chemistry Metrics: Evaluating the environmental impact of synthetic routes is crucial. rsc.org Methodologies like reductive amination are often scalable and avoid the isolation of intermediates, making them attractive for industrial applications. Future work should not only develop new routes but also rigorously assess them using green metrics like the E-factor (Environmental factor) and atom economy to ensure they represent a tangible improvement over existing methods. The use of nature-inspired, recyclable reaction media, such as deep eutectic solvents (DES), also presents a promising avenue for reducing waste and using milder reaction conditions. mdpi.com

| Approach | Key Features | Potential Advantages for this compound | Reference |

|---|---|---|---|

| Biocatalysis (e.g., Transaminases) | High enantioselectivity; mild reaction conditions (pH 7.5, 30°C). | Direct access to high enantiomeric purity; reduced environmental footprint. | evitachem.com |

| Flow Chemistry | Telescoping of reaction steps; enhanced heat and mass transfer; improved safety. | Increased throughput; better reproducibility and scalability for industrial production. | nih.gov |

| Reductive Amination | Direct conversion of a ketone to an amine; often uses catalytic hydrogenation. | High atom economy; avoids isolation of intermediates; scalable. | |

| Deep Eutectic Solvents (DES) | Environmentally friendly and recyclable reaction medium; mild conditions. | Greener synthesis with potential for catalyst/media recycling. | mdpi.com |

Exploration of Novel Catalytic Applications

The bifunctional nature of this compound makes it an attractive candidate for development into a chiral ligand or organocatalyst. Amino alcohols are a cornerstone of asymmetric catalysis, capable of coordinating to metals or activating substrates through hydrogen bonding.

The development of catalysts derived from this amino alcohol is a key future direction. For example, proline-derived "ProPhenol" ligands form dinuclear main group metal complexes that effectively catalyze a wide range of asymmetric reactions, including Mannich and Henry reactions, to produce other valuable 1,2-amino alcohols. acs.org It is conceivable that this compound could be elaborated into a similar ligand scaffold. The combination of its defined stereochemistry and the electronic influence of the 4-chlorophenyl group could lead to novel catalysts with unique reactivity and selectivity profiles.

Future research should explore the synthesis of derivatives where the amine and alcohol moieties act as a bidentate ligand for various transition metals (e.g., Ruthenium, Rhodium, Zinc). These new complexes could then be screened for catalytic activity in key asymmetric transformations such as transfer hydrogenation, alkylation, and aldol (B89426) reactions.

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful tools in modern synthesis, enabling the construction of complex molecular architectures in a single, highly atom-economical step. acs.org These reactions streamline synthetic sequences by avoiding the isolation of intermediates, thereby saving time, resources, and reducing waste.

A significant research opportunity lies in designing cascade or multicomponent reactions that incorporate this compound as a key building block. Its amine and hydroxyl groups are ideal for participating in reactions that form heterocyclic structures. For instance, multicomponent reactions are frequently used to generate libraries of substituted pyridines, chromenes, and imidazoles. researchgate.netresearchgate.net By reacting this compound with other suitable components, it may be possible to generate novel, stereochemically pure heterocyclic compounds with potential biological activities in a highly efficient manner.

Future investigations could focus on developing one-pot procedures where the amino alcohol reacts with components like β-ketoesters and aldehydes to build complex scaffolds, transferring its stereochemical information to the final product.

Advanced Computational Design of Derivatives with Tailored Reactivity

Computational chemistry is an indispensable tool for accelerating catalyst and drug discovery. While extensive computational studies on this compound are currently lacking, this represents a major avenue for future research. Using its known structural identifiers, such as its InChIKey and SMILES notation, researchers can perform a wide range of in silico analyses.

Density Functional Theory (DFT) calculations can be employed to:

Predict the most stable conformations of the molecule.

Analyze its frontier molecular orbitals (HOMO/LUMO) to understand its intrinsic reactivity.

Model the transition states of reactions involving the compound to predict reaction barriers and stereochemical outcomes.

Simulate the electronic and steric properties of potential derivatives, allowing for the rational design of new ligands or catalysts with tailored properties before committing to laboratory synthesis.

For example, computational modeling could predict how modifications to the phenyl ring or the alkyl backbone would affect the coordination geometry and electronic environment when the molecule is used as a ligand, guiding the synthesis of more effective catalysts.

Mechanistic Understanding of Stereochemical Control in Novel Reactions

Achieving high levels of stereocontrol is a central goal of asymmetric synthesis. A deep mechanistic understanding of how a chiral molecule like this compound influences the stereochemical outcome of a reaction is essential for developing new, highly selective transformations.

Future research should focus on elucidating the mechanisms by which this compound, either as a reactant or as a precursor to a catalyst, dictates stereochemistry. This can be achieved through a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling. For example, in organocatalysis, chiral amino acids like proline are known to control stereoselectivity by forming a rigid, bicyclic-like transition state with the substrates, often involving hydrogen bonding. youtube.com Similar principles could be at play in reactions catalyzed by derivatives of this compound.

Furthermore, mechanistic studies on photoenzymatic reactions have shown that precise orientation of molecules within a protein's charge-transfer complex can lead to excellent stereoselectivity. nih.gov Investigating the interactions of this compound within an enzyme active site or a chiral catalyst pocket could reveal the subtle non-covalent interactions that govern stereochemical control, paving the way for the design of new and highly efficient stereoselective reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.